REACTION_CXSMILES
|
[CH2:1]([N:4]([CH2:15][C:16]#[CH:17])[S:5]([C:8]1[CH:13]=[CH:12][C:11]([CH3:14])=[CH:10][CH:9]=1)(=[O:7])=[O:6])[CH:2]=[CH2:3].C1C[O:21][CH2:20]C1>>[CH3:14][C:11]1[CH:10]=[CH:9][C:8]([S:5]([N:4]2[CH2:1][CH:2]3[CH2:3][C:20](=[O:21])[CH:17]=[C:16]3[CH2:15]2)(=[O:7])=[O:6])=[CH:13][CH:12]=1
|
Name
|
mmol[Co2(CO)m]
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
125 mg
|
Type
|
reactant
|
Smiles
|
C(C=C)N(S(=O)(=O)C1=CC=C(C=C1)C)CC#C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
catalyst A
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
After 48 h the mixture was filtered
|
Duration
|
48 h
|
Type
|
WASH
|
Details
|
the resin was washed with THF (2×1 cm3)
|
Type
|
CONCENTRATION
|
Details
|
the combined filtrates were concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
a 1:1 mixture of starting material and product
|
Type
|
CUSTOM
|
Details
|
Purification by flash chromatography (SiO2, 20% EtOAc/hexane)
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=C(C=C1)S(=O)(=O)N1CC=2C(C1)CC(C2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.167 mmol | |
AMOUNT: MASS | 46 mg | |
YIELD: PERCENTYIELD | 33% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |